

(2-Chloropropyl)phosphonic Acid: Molecular Weight, Formula, and Solvolytic Fragmentation Dynamics

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (2-Chloropropyl)phosphonic acid

CAS No.: 53589-30-3

Cat. No.: B14643675

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Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

(2-Chloropropyl)phosphonic acid is a synthetic organophosphorus compound utilized in advanced plant physiology and toxicological research. As a structural homolog to the ubiquitous plant growth regulator ethephon (2-chloroethylphosphonic acid), it functions as a precise propylene-releasing agent[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its pH-dependent solvolytic fragmentation, and validated experimental protocols for its application in research settings.

Chemical Identity & Fundamental Properties

Understanding the exact stoichiometric and structural parameters of **(2-chloropropyl)phosphonic acid** is the foundation for precise molar calculations in kinetic assays. The substitution of a propyl chain (versus an ethyl chain) increases the molecular

weight and alters the steric profile of the molecule, which directly impacts its receptor binding affinity and fragmentation kinetics[2].

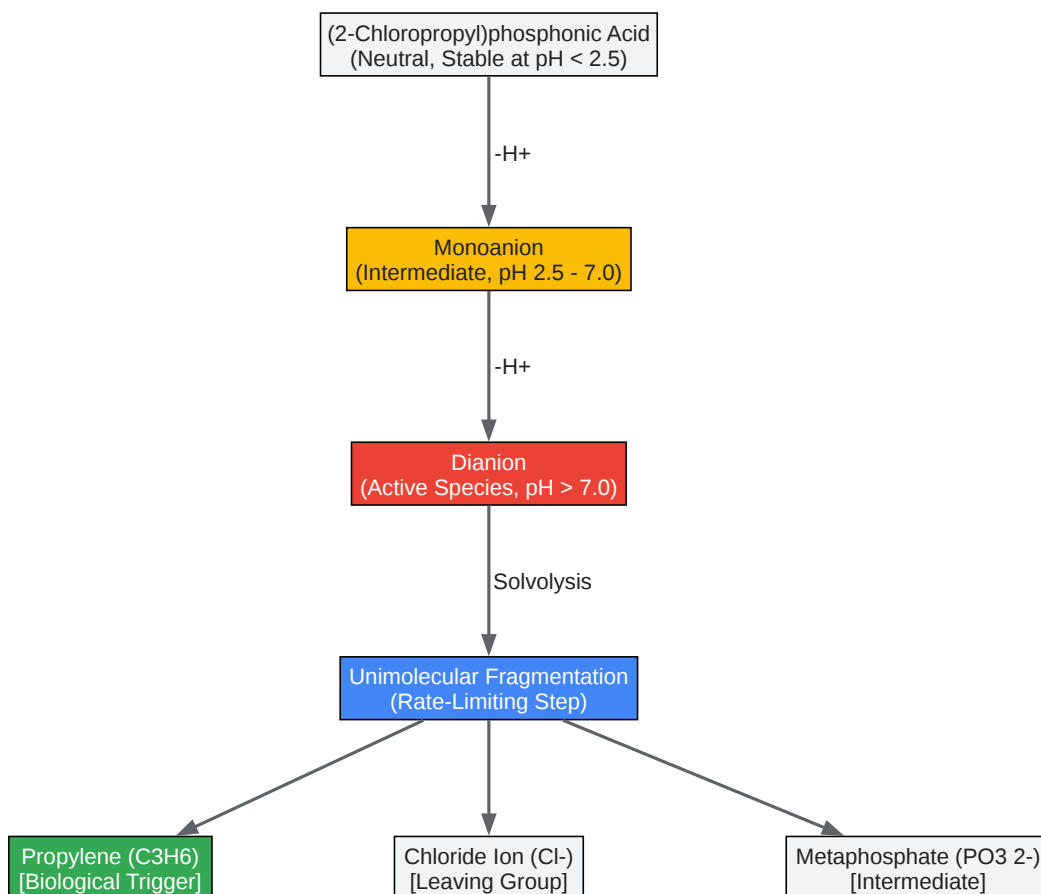
Property	Value
Chemical Name	(2-Chloropropyl)phosphonic acid
Molecular Formula	C3H8ClO3P
Molecular Weight	158.52 g/mol
CAS Registry Number	53589-30-3
Active Biological Product	Propylene (C3H6) gas
Mechanism of Action	Solvolytic fragmentation of the acid dianion

Mechanistic Causality: Solvolytic Fragmentation

The defining utility of **(2-chloropropyl)phosphonic acid** lies in its ability to generate propylene gas in situ. As an Application Scientist, I emphasize that this is not a spontaneous degradation, but a strictly pH-driven unimolecular fragmentation[1][3].

Like ethephon, **(2-chloropropyl)phosphonic acid** is a diprotic acid. At highly acidic pH levels (pH < 2.5), the molecule exists in its fully protonated, neutral form and is highly stable[4]. However, as the environmental pH approaches physiological levels (pH > 6.0), the phosphonic acid moiety undergoes double deprotonation to yield a dianion[5].

The Causality of Fragmentation: The dianion is electronically primed for elimination. The high electron density on the deprotonated phosphonate group drives an internal electron transfer. In a concerted mechanism, the carbon-phosphorus bond cleaves, forming a carbon-carbon double bond (propylene), while simultaneously expelling the chloride ion (Cl⁻) as a leaving group and releasing metaphosphate (PO₃²⁻), which rapidly hydrates to orthophosphate[5][6]. Because the reaction rate is strictly proportional to the concentration of the dianion, the chemical's half-life is entirely dictated by the pH of the buffer or biological tissue[3].



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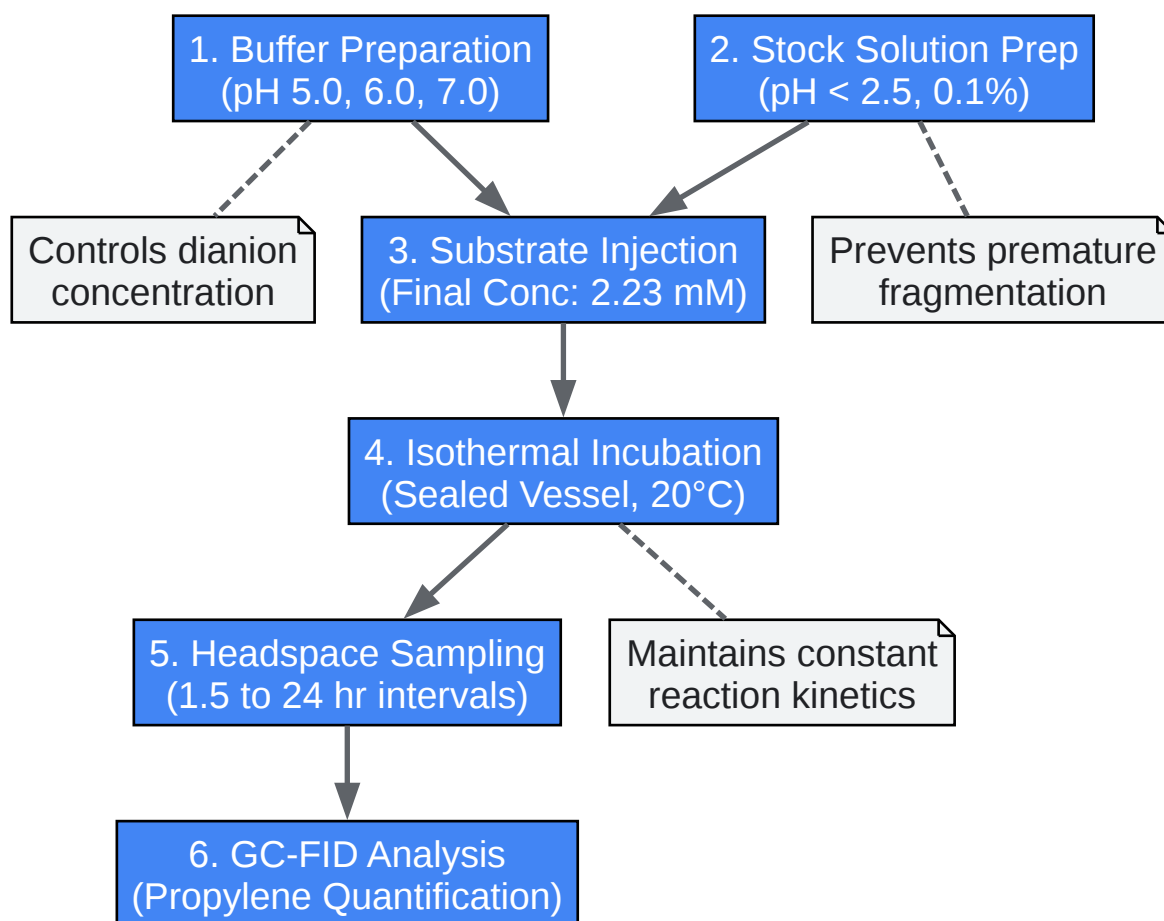
Solvolytic fragmentation pathway of **(2-chloropropyl)phosphonic acid** into propylene.

Experimental Protocols: Quantifying Propylene Release

To utilize this compound effectively, researchers must employ self-validating experimental systems. The following protocol details the in vitro quantification of propylene release, ensuring that premature fragmentation is prevented and kinetic data is accurately captured.

Step-by-Step Methodology:

- **Buffer Preparation:** Prepare 100 mM citrate-phosphate buffers at pH 5.0, 6.0, and 7.0. Causality: This pH series acts as an internal control, validating that fragmentation strictly correlates with the theoretical dianion fraction[1].
- **Substrate Stock Preparation:** Dissolve **(2-chloropropyl)phosphonic acid** in highly acidic water (pH < 2.5) to create a 0.1% stock solution. Causality: Maintaining a low pH prevents the formation of the dianion, ensuring the stock remains 100% stable prior to the assay[3].
- **Reaction Setup:** Dispense 10 mL of the selected buffer into a 25 mL airtight, septum-sealed glass vial.
- **Initiation:** Using a gas-tight microsyringe, inject the required volume of the 0.1% stock solution into the buffer to achieve a final concentration of 2.23 mM[1].
- **Incubation:** Submerge the vials in a precision water bath at 20°C. Causality: The activation energy for this fragmentation is high; even minor temperature fluctuations will exponentially skew the kinetic data[3].
- **Headspace Sampling & GC Analysis:** At intervals of 1.5, 3, 6, 12, and 24 hours, extract 1 mL of the headspace gas. Inject into a Gas Chromatograph equipped with a Flame Ionization Detector (FID) and an alumina/KCl capillary column to quantify propylene concentration[1].



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Step-by-step workflow for quantifying pH-dependent propylene release via gas chromatography.

Applications in Plant Physiology and Toxicology

In agricultural research, **(2-chloropropyl)phosphonic acid** is utilized to decouple specific physiological pathways. For instance, in 'McIntosh' apples, researchers seek to stimulate anthocyanin (red pigment) biosynthesis without triggering the rapid fruit softening associated with full ripening. Because propylene is an ethylene analog, it binds to the ETR1 ethylene receptor but requires significantly higher concentrations to induce the full autocatalytic ripening cascade[1][7]. This makes it an invaluable tool for targeted phenotypic modulation.

Furthermore, in toxicological assays, the dianions of halogenoalkylphosphonic acids have been identified as phosphorylating agents. Studies have shown that these dianions can covalently bind to the active site serine (S198) of butyrylcholinesterase (BChE)[5][6]. The specific

molecular weight (158.52 g/mol) and the steric bulk of the 2-chloropropyl group are critical parameters when modeling the structure-activity relationship (SAR) of BChE inhibition compared to the smaller ethephon molecule[4][6].

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